molecular formula C12H14N2O B12571379 3-(2-Hydroxy-5-isopropylphenyl)pyrazole CAS No. 288844-45-1

3-(2-Hydroxy-5-isopropylphenyl)pyrazole

Cat. No.: B12571379
CAS No.: 288844-45-1
M. Wt: 202.25 g/mol
InChI Key: JXIUNXJQIOGCAV-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-5-isopropylphenyl)pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole typically involves the reaction of hydrazine derivatives with acetylenic ketones. One common method is the cyclization of hydrazones with α-bromo ketones under mild conditions, which provides the pyrazole skeleton in good yields . Another approach involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-5-isopropylphenyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-5-isopropylphenyl)pyrazole is unique due to the presence of both hydroxy and isopropyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrazole derivatives, making it a valuable compound for various applications .

Properties

CAS No.

288844-45-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-propan-2-yl-2-(1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C12H14N2O/c1-8(2)9-3-4-12(15)10(7-9)11-5-6-13-14-11/h3-8,15H,1-2H3,(H,13,14)

InChI Key

JXIUNXJQIOGCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C2=CC=NN2

Origin of Product

United States

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